Hydrazine, 1,1-diphenyl-, hydrochloride

Description

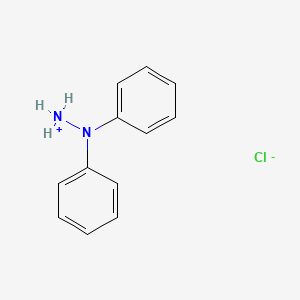

Hydrazine, 1,1-diphenyl-, hydrochloride (CAS RN: 530-50-7), also known as diphenylhydrazine hydrochloride or N,N-diphenylhydrazinium chloride, is a hydrazine derivative where both nitrogen atoms are substituted with phenyl groups. Its molecular formula is C₁₂H₁₃N₂Cl, with a molecular weight of 220.7 g/mol. Structurally, the two phenyl groups create significant steric hindrance, which strongly influences its chemical reactivity and physical properties. This compound is commonly used as a reagent in organic synthesis, particularly in radical reactions, as evidenced by its role in the reduction of the DPPH radical to 1,1-diphenyl-2-picryl hydrazine in antioxidant assays .

Properties

IUPAC Name |

(N-phenylanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVUDWFNUOXEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-47-2, 29666-92-0 | |

| Record name | Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-diphenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029666920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Scientific Research Applications

Scientific Research Applications of 1,1-Diphenylhydrazine Hydrochloride

1,1-Diphenylhydrazine hydrochloride is a chemical compound with the molecular formula . It is a hydrazine derivative with two phenyl groups attached to the nitrogen atoms, commonly used in chemical reactions with significant applications in scientific research and industry.

Synthesis of Other Compounds

1,1-Diphenylhydrazine hydrochloride is used as a precursor in synthesizing hydrazones and azo compounds, which are important in developing pharmaceuticals and dyes.

Example Reactions:

- Hydrazone Formation: It reacts with carbonyl compounds to form hydrazones, which are important in organic synthesis.

- Azo Coupling Reactions: It can participate in azo coupling reactions, forming azo dyes used in the textile and food industries.

1,1-Diphenylhydrazine hydrochloride has multifaceted biological activities, including its potential as a reagent in biochemical assays and its implications in toxicology and carcinogenic studies.

Antioxidant Properties

Research indicates that derivatives of 1,1-Diphenylhydrazine hydrochloride exhibit antioxidant activity and potential as persistent free radicals, which are valuable in various biochemical applications. The ability of these derivatives to scavenge free radicals has been evaluated using the DPPH assay, demonstrating significant antioxidant capacity.

Cytotoxicity and Mutagenicity

1,1-Diphenylhydrazine hydrochloride has been studied for its cytotoxic effects on various cell lines. Studies revealed that administration of 1,1-Diphenylhydrazine hydrochloride resulted in significant inhibition of DNA synthesis, suggesting potential mutagenic effects and aligning with concerns regarding the compound's carcinogenic potential. Studies have shown that 1,1-Diphenylhydrazine hydrochloride can induce neoplastic changes in laboratory animals when administered over prolonged periods.

Carcinogenicity Studies

Chronic exposure to 1,1-Diphenylhydrazine hydrochloride led to an increase in liver tumors in rats and mice. The compound was administered via dietary exposure, resulting in hepatocellular carcinomas and other neoplastic nodules, suggesting that 1,1-Diphenylhydrazine hydrochloride may act as a carcinogen, particularly affecting liver tissue.

Hepatic Effects

Systematic reviews of the health effects associated with 1,1-Diphenylhydrazine hydrochloride exposure highlighted liver toxicity as a critical endpoint. In chronic studies, rats exhibited liver hypertrophy and degenerative changes such as fatty metamorphosis and necrosis following administration.

Reactions with Metal Complexes

1,1-Diphenylhydrazine hydrochloride acts as a ligand, specifically forming hydrazido(2-) complexes. This interaction involves the donation of electrons from the nitrogen atoms of the hydrazine derivative. The resulting complexes exhibit octahedral geometries, with the hydrazido(2-) groups coordinating to the metal center in a monodentate fashion.

Synthesis of Organic Materials with Optical Properties

1,1-Diphenylhydrazine hydrochloride can react with specific aldehydes, like phthalaldehyde and isophthalaldehyde, to synthesize hydrazone derivatives that emit blue light. These derivatives exhibit blue photoluminescence, with emission wavelengths ranging from 458 to 478 nm, making them potentially suitable for applications in organic electroluminescent devices, particularly for developing blue-emitting materials.

Analytical Techniques for Characterization

The characterization of compounds derived from 1,1-Diphenylhydrazine hydrochloride typically involves a combination of techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and bonding of the compound.

- Fourier-Transform Infrared (FT-IR) spectroscopy: Identifies functional groups and characterizes chemical bonds present in the molecule.

- Elemental analysis (C, H, N): Determines the percentage composition of carbon, hydrogen, and nitrogen, confirming the molecular formula and purity.

- X-ray crystallography: Provides detailed three-dimensional structural information, including bond lengths and angles, for crystalline samples.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant Properties | Derivatives exhibit antioxidant activity, scavenging free radicals. |

| Cytotoxicity | Shows cytotoxic effects on various cell lines and inhibits DNA synthesis. |

| Carcinogenicity | Chronic exposure can lead to liver tumors in animal studies. |

| Hepatic Effects | Exposure is associated with liver toxicity, hypertrophy, and degenerative changes. |

Comparison with Similar Compounds

Cyclocondensation and Nucleophilic Substitution

Hydrazine, 1,1-diphenyl-, hydrochloride exhibits markedly lower reactivity compared to unsubstituted hydrazine or mono-substituted derivatives. For example:

- Hydrazine (NH₂NH₂): Reacts efficiently with α,β-unsaturated enaminoketones to form pyrazoles in high yields (e.g., 99% yield in reactions with compound 3).

- Hydrazine hydrate (NH₂NH₂·H₂O) : Forms pyrazoles via cyclocondensation with 1,3-diketones or β-ketoesters. The diphenyl derivative, however, fails to participate in similar reactions due to steric hindrance from the phenyl groups .

- Mono-substituted derivatives (e.g., [4-(difluoromethoxy)phenyl]hydrazine hydrochloride): These compounds retain sufficient reactivity for nucleophilic aromatic substitution or cyclization, as their single aryl group imposes less steric bulk .

Radical Reactions

In the DPPH radical scavenging assay, 1,1-diphenyl hydrazine hydrochloride acts as a reduction product, highlighting its role in redox chemistry. This contrasts with hydroxylamine hydrochloride, which shows lower inhibition efficiency in aldol condensation reactions compared to hydrazine derivatives .

Structural and Physical Properties

Crystallinity and Symmetry

- 1,1-Dimethyl hydrazine hydrochloride : Exhibits lower symmetry compared to its HBF₄ salt counterpart, resulting in the absence of wax-like mechanical properties observed in the tetrafluoroborate salt. The diphenyl analogue’s bulky aromatic groups further reduce crystallinity, favoring amorphous solid states .

- (4-Chlorophenyl)hydrazine hydrochloride : Forms white-to-pink crystalline powders with distinct melting points (78–79°C), contrasting with the diphenyl derivative’s higher molecular weight and likely higher melting range .

Solubility and Stability

- Phenethylhydrazine dihydrochloride : Increased solubility in polar solvents due to the hydrophilic dihydrochloride salt form and flexible phenethyl chain .

- 1,1-Diphenyl hydrazine hydrochloride: Limited solubility in common organic solvents (e.g., THF, MeOH) due to hydrophobic phenyl groups, as evidenced by failed reactions in these media .

Comparative Data Table

Key Insights

- Steric Effects : Bulky substituents (e.g., phenyl groups) drastically reduce reactivity in cyclocondensation and substitution reactions.

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, difluoromethoxy) enhance electrophilicity in mono-substituted derivatives, whereas electron-donating phenyl groups decrease it.

- Toxicity Trends: Smaller hydrazine derivatives (e.g., methylhydrazines) exhibit higher carcinogenicity, while aryl-substituted variants may have reduced bioavailability but require further study.

Preparation Methods

Synthesis of 1,1-Diphenylhydrazine

The key intermediate, 1,1-diphenylhydrazine, is typically synthesized via the reduction of N-nitrosodiphenylamine. This method is well-documented in patent CN106366017A and involves the following steps:

-

- N-nitrosodiphenylamine (1 mol)

- Zinc powder (1 to 7 molar equivalents)

- Glacial acetic acid (1 to 7 molar equivalents)

- Alcohol solvent (e.g., anhydrous methanol)

- Temperature: 0–40°C

- Reaction time: 1–9 hours

-

- Dissolve N-nitrosodiphenylamine in anhydrous methanol.

- Add zinc powder while maintaining the temperature around 10°C.

- Add glacial acetic acid dropwise to control the reaction.

- Stir and maintain the mixture at 0–40°C for 1 to 9 hours.

- Filter the reaction mixture to remove zinc residues.

- Wash the filter cake with methanol and collect the filtrate containing 1,1-diphenylhydrazine.

Conversion to Hydrazine, 1,1-diphenyl-, Hydrochloride

The hydrochloride salt is formed by treatment of 1,1-diphenylhydrazine with hydrochloric acid under controlled conditions. Although direct details for the hydrochloride salt preparation are less extensively documented, general hydrazine hydrohalide preparation methods provide relevant insights:

General Hydrazine Hydrohalide Preparation:

- Hydrazine derivatives are reacted with hydrohalic acids (e.g., HCl) at temperatures ranging from 60°C to 200°C.

- The reaction can be conducted under atmospheric or elevated pressure (0.1 to 10 atm).

- Reaction times vary from 0.1 to 10 hours.

- The process may be carried out in batch or continuous systems.

- After reaction, the aqueous phase containing hydrazine hydrochloride is separated, and pH is adjusted to 3–7 to optimize extraction and purity.

- Alkali agents like sodium hydroxide are used to adjust pH before final isolation.

-

- Avoiding pH below 3 during extraction is critical to prevent hydrolysis of intermediates and loss of yield.

- Multistage counter-current extraction can improve purity and yield.

Alternative Synthetic Route: Hydrazone Formation and Subsequent Hydrolysis

Another approach involves preparing hydrazones from 1,1-diphenylhydrazine and aldehydes or ketones, followed by hydrolysis to yield hydrazine derivatives:

- Example from Patent CN106366017A:

- 1,1-Diphenylhydrazine reacts with 9-anthracenecarbaldehyde at 30–120°C for 12–48 hours.

- The hydrazone precipitates upon cooling and is purified by recrystallization.

- This method highlights the mild conditions and high yields achievable with hydrazone intermediates.

- While this patent focuses on hydrazone products, it demonstrates the versatility of 1,1-diphenylhydrazine as a precursor.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The reduction of N-nitrosodiphenylamine is the most practical and scalable route to 1,1-diphenylhydrazine, offering mild conditions and cost-effectiveness.

- The hydrochloride salt preparation requires careful pH control and temperature management to avoid side reactions and maximize extraction efficiency.

- Photochemical and nucleophilic substitution approaches are more applicable to functional studies of hydrazine derivatives rather than bulk preparation.

- Recrystallization from solvents like benzene enhances purity, often achieving >99.5% purity for hydrazones, indicating the potential for similarly high purity in hydrochloride salts with proper purification.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,1-diphenylhydrazine hydrochloride derivatives?

- Methodology : Derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting substituted aryl halides with hydrazine derivatives under basic conditions (e.g., Cs₂CO₃ in THF or DME at elevated temperatures). Characterization should include , IR spectroscopy, and mass spectrometry to confirm structural integrity. Notably, some substrates (e.g., sulfonates or activated aromatic systems) may fail to react due to steric or electronic factors .

Q. How can the antioxidant activity of compounds derived from 1,1-diphenylhydrazine be assessed?

- Methodology : Use the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. Prepare a solution of DPPH in ethanol and measure the decrease in absorbance at 517 nm after adding the test compound. Orthogonal optimization (e.g., surfactant concentration, equilibration time) improves extraction efficiency for bioactive derivatives .

Q. What safety protocols are critical when handling 1,1-diphenylhydrazine hydrochloride?

- Methodology : Due to its toxicity (rat oral LD₅₀ = 128 mg/kg), use fume hoods, gloves, and eye protection. Store in airtight containers away from oxidizers. Hazard classifications may vary; consult regional regulations (e.g., REACH) for disposal and handling guidelines .

Q. What mechanisms explain the role of hydrazine derivatives in deoxygenation reactions?

- Methodology : Density functional theory (DFT) studies (e.g., M05-2X/6-31G(d)) reveal that hydrazine selectively reduces epoxide groups in graphene oxide (GO) via nucleophilic attack, forming hydrazino alcohols. Thermal treatment is more effective for dehydroxylation/decarboxylation. Reactivity depends on the position of oxygen functionalities (edge vs. interior of aromatic domains) .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of 1,1-diphenylhydrazine hydrochloride with aromatic substrates?

- Methodology : Steric hindrance from the two phenyl groups can impede nucleophilic attack, as seen in failed reactions with sulfonate esters or activated aryl halides. Electronic factors (e.g., electron-withdrawing groups on substrates) may enhance reactivity. Computational modeling (e.g., Fukui indices) can predict regioselectivity .

Q. Why do contradictory results arise in studies involving 1,1-diphenylhydrazine hydrochloride as a reducing agent?

- Methodology : Discrepancies stem from reaction conditions (temperature, solvent, base). For example, no reaction occurs with certain substrates even at 80°C in THF/MeOH, but thermal activation (e.g., 150°C in HCl) may induce decomposition or alternative pathways. Systematic screening of bases (e.g., DABCO vs. Cs₂CO₃) is critical .

Q. How does 1,1-diphenylhydrazine hydrochloride compare to other hydrazine derivatives in catalytic inhibition studies?

- Methodology : Evaluate inhibition efficiency via UV-Vis transmittance assays (e.g., acetaldehyde condensation inhibition). Performance follows the sequence: arginine > ethanolamine > hydrazine derivatives. The lower efficiency of 1,1-diphenylhydrazine may relate to reduced nucleophilicity due to phenyl substituents .

Q. What computational approaches validate the stability of intermediates in hydrazine-mediated reactions?

- Methodology : Use DFT calculations to map energy profiles of intermediates (e.g., hydrazino alcohols in GO reduction). Transition-state analysis confirms kinetic barriers, while thermodynamic stability is assessed via Gibbs free energy comparisons. Spectroscopic data (e.g., IR frequencies) should align with computed vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.